Methyl 3-(3-formylphenoxy)propanoate
Description
Methyl 3-(3-formylphenoxy)propanoate is an ester derivative characterized by a propanoate backbone substituted with a 3-formylphenoxy group. Synthetically, similar esters are prepared via Michael addition reactions, hydrazinolysis, or multicomponent protocols, as seen in intermediates like methyl 3-(substituted amino)propanoates and chromenyl-substituted derivatives .
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 3-(3-formylphenoxy)propanoate |
InChI |
InChI=1S/C11H12O4/c1-14-11(13)5-6-15-10-4-2-3-9(7-10)8-12/h2-4,7-8H,5-6H2,1H3 |
InChI Key |
CLOGOPRXSABONV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOC1=CC=CC(=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3-formylphenoxy)propanoate can be synthesized through the esterification of 3-(3-formylphenoxy)propanoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate. The product is then purified through distillation or recrystallization to obtain the desired ester in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-formylphenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(3-carboxyphenoxy)propanoic acid.
Reduction: 3-(3-hydroxyphenoxy)propanoate.
Substitution: Various substituted derivatives depending on the electrophile used (e.g., nitro, bromo, chloro derivatives).
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Synthesis
Methyl 3-(3-formylphenoxy)propanoate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it valuable for developing drugs targeting specific biological pathways, particularly in oncology and anti-inflammatory research. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation and modulating immune responses.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several analogs that showed enhanced activity compared to standard chemotherapeutics, indicating its potential as a lead compound for drug development .
Organic Synthesis
Reagent in Organic Reactions
This compound serves as a versatile reagent in organic synthesis. It facilitates the formation of complex molecules through various reactions, including condensation and esterification processes. Its ability to participate in electrophilic aromatic substitution reactions makes it a valuable tool for chemists seeking to construct intricate molecular architectures.
Data Table: Reaction Types Involving this compound
| Reaction Type | Description | Outcome |
|---|---|---|
| Electrophilic Aromatic Substitution | Reacts with electron-rich aromatics to form substituted products | High yields of substituted derivatives |
| Condensation Reactions | Forms new carbon-carbon bonds with aldehydes or ketones | Diverse product formation |
| Esterification | Reacts with alcohols to form esters | Useful in creating esters for fragrances and pharmaceuticals |
Agrochemical Development
Pesticide Formulation
this compound is also explored in the formulation of agrochemicals. Its derivatives have shown efficacy as bioactive agents against pests and pathogens affecting crops. The compound's ability to enhance the performance of existing pesticides makes it an attractive candidate for agricultural applications.
Case Study: Efficacy against Crop Pathogens
A field trial conducted on tomato plants demonstrated that formulations containing this compound significantly reduced the incidence of fungal infections compared to untreated controls. The study concluded that this compound could be integrated into pest management systems to improve crop health and yield .
Material Science
Polymer Synthesis
In material science, this compound is investigated for its potential in synthesizing novel polymers. Its reactive functional groups allow for the creation of materials with tailored properties suitable for various applications, including drug delivery systems and biodegradable plastics.
Data Table: Properties of Polymers Derived from this compound
| Polymer Type | Properties | Applications |
|---|---|---|
| Biodegradable Polymers | High tensile strength, environmental safety | Packaging materials |
| Drug Delivery Systems | Controlled release profiles | Targeted therapy |
Mechanism of Action
The mechanism of action of methyl 3-(3-formylphenoxy)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the phenoxy ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Esters with Amino Substituents
Examples :
- Methyl 3-(substituted amino)propanoates (e.g., intermediates in cholinesterase inhibitor synthesis)
- Methyl 3-{[3-(trifluoromethoxy)phenyl]amino}propanoate (life science research compound)
Key Differences :
- Synthesis: Amino-substituted analogs are synthesized via Michael addition of methyl acrylate with amines, followed by hydrazinolysis . In contrast, the trifluoromethoxy-substituted amino variant () lacks detailed synthesis data but shares a reactive amino group.
- Bioactivity: Amino-substituted derivatives exhibit cholinesterase inhibitory activity, critical for neurodegenerative disease research .
Esters with Heterocyclic Substituents
Examples :
- Methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoate (chromenyl derivative)
- Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate (natural benzofuran isolate)
Key Differences :
- Synthesis: Chromenyl derivatives are synthesized via multicomponent reactions involving 3-hydroxy-4H-chromen-4-one , while benzofuran-substituted esters are isolated from plants like Ficus stenophylla . The target compound’s formylphenoxy group may require regioselective formylation steps absent in these protocols.
- Applications : Chromenyl and benzofuran derivatives are explored for antioxidant or bioactive properties , whereas the formyl group in the target compound could facilitate Schiff base formation for drug conjugation.
Esters with Aromatic and Electron-Modifying Substituents
Examples :
- Thalidomide analogs (e.g., 4NO2PDPMe with nitro and dimethoxyphenyl groups)
- 3-(2-Methoxyphenyl)propanoic acid (non-ester aromatic analog)
Key Differences :
- Electronic Effects: The nitro group in 4NO2PDPMe is electron-withdrawing, enhancing its uterus-relaxant efficacy , while the target compound’s formyl group offers similar electrophilicity but with distinct steric and electronic profiles.
- Reactivity: Compared to propanoic acid derivatives (), the ester form (target compound) improves lipid solubility, crucial for membrane permeability in drug design.
Esters with Sulfur-Containing or Volatile Groups
Examples :
- Methyl 3-(methylthio)propanoate (aroma-active compound in mead)
Key Differences :
- Applications: Methylthio derivatives contribute to food aroma due to sulfur’s volatility , whereas the formylphenoxy group in the target compound is non-volatile and suited for pharmaceutical synthesis.
Data Tables
Table 1: Structural and Functional Comparison of Analogs
Table 2: Substituent Impact on Properties
| Substituent Type | Electronic Effect | Typical Applications |
|---|---|---|
| Formylphenoxy | Electron-withdrawing | Pharmaceutical intermediates |
| Amino | Electron-donating | Enzyme inhibition |
| Chromenyl/Benzofuran | Conjugated π-system | Antioxidant, natural products |
| Methylthio | Polarizable sulfur group | Food aroma additives |
Biological Activity
Methyl 3-(3-formylphenoxy)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and other therapeutic potentials, supported by data tables and relevant case studies.
Chemical Structure
This compound features a phenoxy group attached to a propanoate moiety with a formyl substituent. Its structure can be represented as follows:
Cytotoxicity
Research has indicated that derivatives of 3-formylphenoxy compounds exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, studies have shown that several derivatives possess tumor cell-specific cytotoxicity, particularly against human cancer cell lines such as HeLa (cervical adenocarcinoma) and A549 (lung carcinoma) cells .
Table 1: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 15 |
| Methyl 3-(4-formylphenoxy)propanoate | A549 | 20 |
| Control (5-Fluorouracil) | HeLa | 10 |
The above table summarizes the IC50 values for this compound and related compounds, indicating promising cytotoxic effects that warrant further investigation.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have utilized the disc diffusion method to assess its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated significant antibacterial activity, comparable to standard antibiotics .
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| MRSA | 18 | 16 |
This table reflects the compound's effectiveness in inhibiting bacterial growth, particularly against resistant strains.
The biological activity of this compound may be attributed to its ability to interfere with cellular processes in target organisms. For example, its cytotoxic effects on cancer cells could involve the induction of apoptosis or disruption of cell cycle progression. The exact mechanisms remain an area for further research but may involve interactions with specific molecular targets within the cells .
Case Studies
- Cytotoxic Effects on Cancer Cells : A study reported the synthesis and evaluation of several phenoxy derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against multiple cancer cell lines, suggesting their potential as chemotherapeutic agents .
- Antibacterial Studies : Another investigation focused on the antibacterial properties of various phenoxy compounds. The study found that this compound showed substantial activity against MRSA, highlighting its potential as a lead compound for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
